molecular formula C7H9NO4S B13595235 4-Hydroxy-2-methoxybenzenesulfonamide

4-Hydroxy-2-methoxybenzenesulfonamide

Cat. No.: B13595235
M. Wt: 203.22 g/mol
InChI Key: PXRQXONKNHBVQP-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound’s structure consists of a benzene ring substituted with a hydroxy group at the 4-position, a methoxy group at the 2-position, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methoxybenzenesulfonamide typically involves the sulfonation of 4-hydroxy-2-methoxybenzene. One common method includes the reaction of 4-hydroxy-2-methoxybenzene with chlorosulfonic acid under controlled temperature conditions . The reaction is carried out in an enamel reaction kettle with nitrogen protection to prevent oxidation. The temperature is maintained at 20-25°C using a water bath, and the reaction is allowed to proceed for 20-25 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis . This inhibition disrupts the production of folic acid, leading to the death of bacterial cells. Additionally, the compound may interact with other enzymes and proteins, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-methoxybenzenesulfonamide is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

4-hydroxy-2-methoxybenzenesulfonamide

InChI

InChI=1S/C7H9NO4S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11)

InChI Key

PXRQXONKNHBVQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)S(=O)(=O)N

Origin of Product

United States

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